molecular formula C16H12O4 B14399976 Methyl (9-oxo-9H-xanthen-1-yl)acetate CAS No. 88521-86-2

Methyl (9-oxo-9H-xanthen-1-yl)acetate

Cat. No.: B14399976
CAS No.: 88521-86-2
M. Wt: 268.26 g/mol
InChI Key: SKNSLYJJNQTCDY-UHFFFAOYSA-N
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Description

Methyl (9-oxo-9H-xanthen-1-yl)acetate: is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities The structure of this compound includes a xanthone core with a methyl ester group attached to the acetyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (9-oxo-9H-xanthen-1-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 9H-xanthen-9-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (9-oxo-9H-xanthen-1-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (9-oxo-9H-xanthen-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a topoisomerase inhibitor.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (9-oxo-9H-xanthen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation .

Comparison with Similar Compounds

Methyl (9-oxo-9H-xanthen-1-yl)acetate can be compared with other xanthone derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield further insights and innovations.

Properties

CAS No.

88521-86-2

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 2-(9-oxoxanthen-1-yl)acetate

InChI

InChI=1S/C16H12O4/c1-19-14(17)9-10-5-4-8-13-15(10)16(18)11-6-2-3-7-12(11)20-13/h2-8H,9H2,1H3

InChI Key

SKNSLYJJNQTCDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C(=CC=C1)OC3=CC=CC=C3C2=O

Origin of Product

United States

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